3-Azido-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

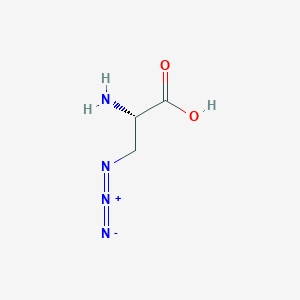

(2S)-2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909673 | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105661-40-3 | |

| Record name | L-Azidoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105661-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Azido-L-alanine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, applications, and methodologies associated with the bioorthogonal amino acid, 3-Azido-L-alanine.

Executive Summary

This compound is a non-canonical amino acid that has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Its azide functionality allows for bioorthogonal conjugation to a wide array of molecules through highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed protocols for its synthesis and application in metabolic labeling and bioconjugation, and its utility in the development of novel therapeutics.

Core Properties of this compound

This compound is an analog of the natural amino acid L-alanine, where a hydrogen atom on the beta-carbon is replaced by an azide group (-N₃). This modification imparts unique chemical reactivity while often being well-tolerated by cellular machinery. It is typically available as a white to off-white crystalline powder, both as a free acid and a more stable hydrochloride salt.

Physicochemical Data

| Property | Value (this compound) | Value (this compound HCl) | Reference |

| Molecular Formula | C₃H₆N₄O₂ | C₃H₇ClN₄O₂ | [1] |

| Molecular Weight | 130.11 g/mol | 166.57 g/mol | [1] |

| CAS Number | 105661-40-3 | 1620171-64-3 | [1][2] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2] |

| Purity | ≥97% (by HPLC) | ≥95% (by HPLC) | |

| Storage Conditions | 4°C, sealed, away from moisture | 2-8°C, dry, hygroscopic |

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. While comprehensive toxicity data is limited, one study has suggested that azidoalanine may be weakly genotoxic in mammalian cells. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Synthesis of this compound

The synthesis of Fmoc-protected this compound can be efficiently achieved from readily available starting materials. The following protocol is adapted from a published procedure and involves a two-step process from Fmoc-protected asparagine.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine

Step 1: Hofmann Rearrangement of Fmoc-L-asparagine

-

In a suitable reaction vessel, dissolve Fmoc-L-asparagine in a 2:1 mixture of DMF and water.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath and slowly add [Bis(trifluoroacetoxy)iodo]benzene.

-

Allow the reaction to stir for 14 hours, during which it should gradually warm to room temperature.

-

Upon completion, the product, Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH), can be isolated by filtration.

Step 2: Diazo Transfer to Fmoc-L-diaminopropionic acid

-

Dissolve the Fmoc-Dap-OH from the previous step in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).

-

Add a catalytic amount of CuSO₄·5H₂O.

-

Add imidazole-1-sulfonyl azide hydrochloride to the mixture.

-

Adjust the pH of the reaction mixture to 9 using an aqueous solution of K₂CO₃.

-

Stir the reaction vigorously for 18 hours at room temperature.

-

After the reaction is complete, perform a workup by diluting with dichloromethane and separating the aqueous phase.

-

Extract the organic phase with a saturated solution of NaHCO₃.

-

Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

-

Extract the final product, Fmoc-3-Azido-L-alanine, with diethyl ether. The product is typically of high purity and may not require further chromatographic purification.

Caption: Synthesis workflow for Fmoc-3-Azido-L-alanine.

Applications in Metabolic Labeling

This compound can be used as a chemical reporter for monitoring newly synthesized proteins. Although it is an alanine analog, some studies have explored its potential as a surrogate for other amino acids in specific contexts, or have engineered systems for its incorporation. The general principle involves introducing the azido-amino acid into the cellular environment, where it is incorporated into nascent polypeptide chains by the translational machinery. The azide group then serves as a handle for subsequent bioorthogonal ligation to reporter molecules.

Experimental Protocol: Metabolic Labeling of Mammalian Cells

This protocol is a general guideline for the metabolic labeling of mammalian cells in culture. Optimization of concentrations and incubation times is recommended for each cell line and experimental setup.

-

Cell Culture Preparation: Seed mammalian cells in a multi-well plate at a density that allows for logarithmic growth during the labeling period.

-

Amino Acid Depletion (Optional but Recommended): To enhance incorporation, aspirate the normal growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Then, incubate the cells in a methionine-free or complete amino acid-free medium for 30-60 minutes.

-

Labeling: Replace the depletion medium with a fresh aliquot of the same medium supplemented with this compound. The final concentration of this compound can range from 50 µM to 1 mM, depending on the cell type and experimental goals.

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time will determine the population of proteins that are labeled.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Caption: Workflow for metabolic labeling with this compound.

Bioconjugation via Click Chemistry

The azide group of this compound allows for its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne. This is achieved through two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

This protocol describes the labeling of a purified protein containing incorporated this compound with an alkyne-functionalized fluorescent dye.

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of the azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-containing protein solution.

-

Alkyne-dye solution (typically a 2-10 fold molar excess over the protein).

-

THPTA solution (to a final concentration of 1-5 mM).

-

CuSO₄ solution (to a final concentration of 0.1-1 mM).

-

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.

-

Purification: Remove excess reagents and purify the labeled protein using size exclusion chromatography, dialysis, or spin filtration.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.

This protocol details the conjugation of a peptide containing this compound to a DBCO-functionalized molecule.

-

Reagent Preparation:

-

Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a concentration that allows for a 1.5-5 fold molar excess over the peptide.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-containing peptide solution and the DBCO-reagent solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The progress of the reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the conjugated peptide using reverse-phase HPLC.

References

3-Azido-L-alanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-L-alanine is a synthetic, unnatural amino acid that has become an invaluable tool in chemical biology and drug development. Its key feature is the presence of an azide moiety, which allows for highly specific and efficient chemical modifications of proteins and other biomolecules through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its use in metabolic labeling and proteomics. Detailed experimental protocols and graphical representations of key workflows are included to facilitate its practical implementation in the laboratory.

Chemical Structure and Properties

This compound, systematically named (2S)-2-amino-3-azidopropanoic acid, is an analog of the natural amino acid L-alanine where a terminal azide group (-N₃) replaces a hydrogen atom on the methyl side chain. This modification is central to its utility, introducing a bioorthogonal handle for chemical ligation. It is most commonly available as a hydrochloride salt, which enhances its stability and solubility.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Identifiers and Molecular Formula

| Identifier | This compound (Free Acid) | This compound Hydrochloride |

| IUPAC Name | (2S)-2-amino-3-azidopropanoic acid[1] | (2S)-2-amino-3-azidopropanoic acid hydrochloride[2] |

| CAS Number | 105661-40-3[1][3][4] | 1620171-64-3 |

| Molecular Formula | C₃H₆N₄O₂ | C₃H₇ClN₄O₂ |

| Molecular Weight | 130.11 g/mol | 166.57 g/mol |

| Canonical SMILES | C(--INVALID-LINK--N)N=[N+]=[N-] | C(--INVALID-LINK--N)N=[N+]=[N-].Cl |

Physicochemical Properties

| Property | Value | Source |

| Physical State | White to off-white crystalline powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | DMSO: 116.67 mg/mL (700.43 mM) (with sonication) | |

| Water: Information not readily available, but the hydrochloride salt is expected to have good aqueous solubility. | ||

| Storage Conditions | Solid: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months); -20°C (1 month) |

Safety Information (Hydrochloride Salt)

| Hazard Information | Details |

| Pictograms | GHS02 (Flame) |

| Signal Word | Danger |

| Hazard Statements | H242: Heating may cause a fire. |

| Precautionary Statements | P210, P234, P235, P240, P370+P378, P403 |

| Storage Class | 5.2 - Organic peroxides and self-reacting hazardous materials |

Synthesis of this compound

The synthesis of this compound typically starts from a readily available chiral precursor, such as L-serine. A common synthetic route involves the conversion of the hydroxyl group of L-serine into a good leaving group, followed by nucleophilic substitution with an azide salt.

General Synthetic Scheme

Caption: General synthetic workflow for this compound from L-serine.

Example Experimental Protocol (Conceptual)

Step 1: Protection of the Amine and Carboxylic Acid Groups of L-Serine.

-

The amine and carboxylic acid functionalities of L-serine are first protected to prevent side reactions. For example, the amine can be protected with a Boc or Fmoc group, and the carboxylic acid can be converted to a methyl or ethyl ester.

Step 2: Activation of the Hydroxyl Group.

-

The hydroxyl group of the protected L-serine is activated to create a better leaving group. This is often achieved by tosylation or mesylation.

Step 3: Azide Substitution.

-

The activated hydroxyl group is displaced by an azide ion, typically using sodium azide in a polar aprotic solvent like DMF.

Step 4: Deprotection.

-

The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acid for Boc and ester, base for Fmoc) to yield this compound.

Step 5: Purification.

-

The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Applications in Research and Drug Development

The primary utility of this compound stems from its ability to be incorporated into proteins, either through solid-phase peptide synthesis or by metabolic labeling in living cells. The azide group then serves as a handle for "click" reactions.

Click Chemistry

This compound is a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction. This reaction forms a stable triazole linkage between the azide-modified protein and an alkyne-containing molecule, such as a fluorescent dye, a biotin tag, or a drug molecule. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative.

Caption: Workflow for labeling proteins containing this compound via click chemistry.

Metabolic Labeling of Proteins

This compound can be used for the non-radioactive metabolic labeling of newly synthesized proteins in cell culture. While not a direct analog of a proteinogenic amino acid, under certain conditions or with engineered aminoacyl-tRNA synthetases, it can be incorporated into the proteome. This allows for the visualization and identification of proteins synthesized within a specific timeframe.

This protocol is adapted from methods used for other azido-amino acids like azidohomoalanine (AHA) and can be optimized for this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Amino acid-free medium (e.g., DMEM without L-alanine, if applicable, or custom formulation)

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Alkylated fluorescent dye or biotin for click reaction

-

Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency.

-

Amino Acid Starvation (Optional): To enhance incorporation, incubate cells in an amino acid-free medium for a short period (e.g., 30-60 minutes).

-

Labeling: Replace the starvation medium with a medium containing this compound at a predetermined concentration (e.g., 1-10 mM). The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically.

-

Cell Lysis: After labeling, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Click Reaction: Perform the CuAAC reaction by adding the alkyne-tagged reporter molecule, copper(II) sulfate, a reducing agent, and a copper ligand to the cell lysate. Incubate at room temperature, protected from light.

-

Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning, detected by western blot (if using a biotin tag followed by streptavidin-HRP), or identified by mass spectrometry-based proteomics.

Metabolism and Cellular Effects

The metabolic fate of this compound within the cell is not extensively characterized. It is presumed that, like other amino acids, it is transported into the cell via amino acid transporters. Once inside, it can be a substrate for aminoacyl-tRNA synthetases, leading to its incorporation into proteins. The extent of its metabolism through other pathways is not well-documented. It is known that azidoalanine can be weakly genotoxic in mammalian cells, causing an increase in sister chromatid exchanges.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via highly efficient and specific click chemistry reactions enables a wide range of applications, from proteome profiling and visualization to the development of targeted therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary for the successful implementation of this compound in research and development settings. Further investigation into its metabolic fate and potential cellular effects will continue to refine its application and expand its utility.

References

A Technical Guide to the Synthesis of 3-Azido-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-L-alanine, a non-proteinogenic amino acid, has emerged as a valuable tool in chemical biology and drug discovery. Its bioorthogonal azide group allows for selective chemical modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling a wide range of applications including peptide and protein labeling, imaging, and the development of novel therapeutics. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in its efficient preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each utilizing a readily available chiral starting material to ensure the desired L-stereochemistry. These methods involve chemical transformations starting from L-asparagine, L-serine, or L-2,3-diaminopropionic acid.

Synthesis from L-Asparagine

A highly efficient and scalable two-step synthesis of Fmoc-protected this compound from Fmoc-L-asparagine has been reported. This method is particularly advantageous for applications in solid-phase peptide synthesis (SPPS) where the Fmoc protecting group is standard. The synthesis proceeds via a Hofmann rearrangement of the side-chain amide to a primary amine, followed by a diazo-transfer reaction to install the azide functionality.

Synthesis from L-Serine

The hydroxyl group of L-serine offers a convenient handle for conversion to the azide. This is typically a multi-step process involving protection of the amine and carboxyl groups, activation of the hydroxyl group (e.g., through mesylation or tosylation), and subsequent nucleophilic substitution with an azide salt. While several variations of this route exist, a common strategy involves the use of Fmoc for amine protection and a tert-butyl ester for the carboxylic acid.

Synthesis from L-2,3-Diaminopropionic Acid (L-Dap)

This route leverages the presence of a primary amine on the side chain of L-Dap, which can be directly converted to an azide via a diazo-transfer reaction. The synthesis of the requisite L-Dap precursor can be achieved from other amino acids, such as O-phospho-L-serine, through enzymatic or chemo-enzymatic methods.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key synthetic routes to Fmoc-protected this compound, providing a basis for comparison of their efficiencies.

Table 1: Synthesis of Fmoc-L-Ala(N₃)-OH from Fmoc-L-Asn-OH

| Step | Reaction | Reagents | Solvent | Yield | Reference |

| 1 | Hofmann Rearrangement | [Bis(trifluoroacetoxy)iodo]benzene, Pyridine | DMF/H₂O | 74% | [1] |

| 2 | Diazo Transfer | Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃ | H₂O/MeOH/CH₂Cl₂ | 75% | [1] |

| Overall | ~56% | [1] |

Table 2: Synthesis of Fmoc-L-Ala(N₃)-OH from L-Serine

| Step | Reaction | Reagents | Overall Yield | Reference |

| Multi-step | Protection, Activation, Azidation, Deprotection, Fmoc Protection | Boc₂O, t-BuBr, MsCl, NaN₃, TFA, Fmoc-OSu | 29% | [2] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Ala(N₃)-OH from Fmoc-L-Asn-OH

This protocol is adapted from Spring et al.[1].

Step 1: Synthesis of Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)

-

Dissolve Fmoc-L-Asn-OH (1 equivalent) in a mixture of DMF and water.

-

Add pyridine (2.3 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C and add [bis(trifluoroacetoxy)iodo]benzene (1.6 equivalents) portion-wise.

-

Stir the reaction at room temperature for 18 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to yield Fmoc-L-Dap-OH as a white powder.

Step 2: Synthesis of Fmoc-L-3-azidopropanoic acid (Fmoc-L-Ala(N₃)-OH)

-

Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

-

Add CuSO₄·5H₂O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

-

Adjust the pH of the mixture to 9 with aqueous K₂CO₃ solution.

-

Stir the reaction vigorously for 18 hours.

-

Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

-

Extract the organic phase with saturated NaHCO₃ solution.

-

Combine the aqueous extracts, wash with diethyl ether, and acidify to pH 2 with concentrated HCl.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over MgSO₄ and concentrate in vacuo to give Fmoc-L-Ala(N₃)-OH as a beige amorphous solid.

Protocol 2: Synthesis of Fmoc-L-Ala(N₃)-OH from L-Serine

This protocol is a generalized representation based on the multi-step synthesis described by Cimermancic et al..

Step 1: Protection of L-Serine

-

Protect the amino group of L-serine with a suitable protecting group, such as Boc anhydride (Boc₂O).

-

Protect the carboxylic acid group as a tert-butyl ester using tert-butyl bromide.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the protected L-serine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction until completion.

Step 3: Azide Substitution

-

Dissolve the mesylated intermediate in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide (NaN₃) and heat the reaction mixture to facilitate the SN2 substitution.

Step 4: Deprotection

-

Remove the Boc and tert-butyl ester protecting groups using a strong acid, such as trifluoroacetic acid (TFA).

Step 5: Fmoc Protection

-

Dissolve the deprotected this compound in a suitable solvent.

-

Add a base and Fmoc-OSu to introduce the Fmoc protecting group on the α-amino group.

-

Purify the final product by chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The synthesis of this compound is well-established, with robust and scalable routes available from common starting materials. The choice of synthetic pathway will depend on factors such as the desired protecting group strategy, scale of the synthesis, and available laboratory resources. The methods outlined in this guide provide a solid foundation for researchers to produce this versatile chemical tool for their specific needs in drug development and chemical biology research.

References

The Core Mechanism of 3-Azido-L-alanine: A Technical Guide for Researchers

An in-depth examination of the metabolic incorporation, bioorthogonal reactivity, and cellular impact of 3-Azido-L-alanine for applications in chemical biology and drug development.

Executive Summary

This compound is a cornerstone of modern chemical biology, serving as a powerful tool for the metabolic labeling and subsequent visualization of newly synthesized proteins. As a non-canonical amino acid, it is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains. The true utility of this compound lies in its chemical handle—the azide group—which enables bioorthogonal conjugation to a vast array of reporter molecules through "click chemistry." This guide provides a comprehensive overview of its mechanism of action, from its entry into cellular metabolism to its effects on cellular physiology, supported by detailed experimental protocols and quantitative data where available.

Core Mechanism of Action: From Incorporation to Conjugation

The primary mechanism of action of this compound can be understood as a two-step process: metabolic incorporation followed by bioorthogonal conjugation.

Metabolic Incorporation into Nascent Proteins

This compound enters the cellular pool of amino acids and is recognized by the endogenous protein synthesis machinery. While direct enzymatic studies are limited, it is strongly hypothesized that the Alanyl-tRNA synthetase (AlaRS) is responsible for charging this compound to its cognate tRNAAla.[1][2][3] This assertion is based on the structural similarity of this compound to the natural amino acid L-alanine. The AlaRS active site is known to accommodate substrates with small side chains, although it also possesses an editing domain to remove misacylated amino acids like glycine and serine.[4][5] The incorporation of this compound is thus a competitive process with endogenous L-alanine. To enhance the labeling efficiency, researchers often employ cell culture media depleted of L-alanine during the metabolic labeling period.

The workflow for metabolic incorporation is as follows:

Figure 1: Metabolic incorporation of this compound.

Bioorthogonal Conjugation via Click Chemistry

Once incorporated, the azide-functionalized proteins can be detected and purified through highly specific and efficient chemical reactions known as "click chemistry." These reactions are bioorthogonal, meaning they occur without interfering with native biological processes.

The most common click reaction is the CuAAC, where the azide on the modified protein reacts with a terminal alkyne on a reporter molecule (e.g., a fluorophore or biotin) in the presence of a Cu(I) catalyst. This reaction forms a stable triazole linkage.

To circumvent the potential cytotoxicity of the copper catalyst in live-cell imaging, SPAAC is employed. This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a catalyst.

Figure 2: Bioorthogonal conjugation reactions.

Cellular Effects and Cytotoxicity

The introduction of a non-canonical amino acid can perturb cellular homeostasis. While this compound is widely used, it is not biologically inert.

Impact on Protein Synthesis and Cell Viability

High concentrations of non-canonical amino acids can lead to a reduction in the overall rate of protein synthesis and may impact cell viability. This is likely due to a combination of factors, including competition with the natural amino acid for the aminoacyl-tRNA synthetase and potential downstream effects of incorporating a modified amino acid into proteins.

Quantitative Data: Currently, there is a lack of publicly available, peer-reviewed studies detailing the specific IC50 values for cytotoxicity or dose-response curves for protein synthesis inhibition by this compound in various cell lines. Researchers should empirically determine the optimal, non-toxic concentration for their specific cell line and experimental duration. As a starting point, concentrations in the range of 0.1 to 1 mM are often used for metabolic labeling with similar amino acid analogs.

| Parameter | Value | Cell Line/System | Reference |

| Cytotoxicity (IC50) | Data not available | Mammalian cells | N/A |

| Protein Synthesis Inhibition | Dose-response data not available | Mammalian cells | N/A |

Induction of Cellular Stress Responses

The accumulation of proteins containing non-canonical amino acids may be recognized by the cell's quality control machinery, leading to the activation of cellular stress pathways.

The incorporation of this compound could potentially lead to protein misfolding, triggering the Unfolded Protein Response (UPR) in the endoplasmic reticulum. The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. Activation of PERK leads to the phosphorylation of eIF2α, a key event in the broader Integrated Stress Response (ISR). This results in a global attenuation of protein synthesis but also the preferential translation of stress-responsive transcripts like ATF4. ATF4, in turn, can induce the expression of the pro-apoptotic transcription factor CHOP. While this pathway is a plausible consequence of this compound use, direct experimental evidence specifically linking this compound to UPR/ISR activation is currently limited.

Figure 3: Potential UPR/ISR pathway activation.

Prolonged or severe cellular stress can lead to programmed cell death, or apoptosis. A key executioner of apoptosis is caspase-3 . If the stress induced by this compound incorporation is significant, it could lead to the activation of caspase cascades and the cleavage of caspase-3, committing the cell to apoptosis.

Experimental Protocols

Metabolic Labeling of Mammalian Cells

This protocol provides a general guideline for labeling newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete culture medium

-

L-Alanine-free culture medium

-

This compound hydrochloride

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Culture cells to 70-80% confluency.

-

Wash the cells twice with warm PBS.

-

Incubate the cells in L-alanine-free medium for 1-2 hours to deplete the intracellular pool of L-alanine.

-

Replace the medium with L-alanine-free medium supplemented with 0.1-1 mM this compound.

-

Incubate for the desired labeling period (e.g., 4-24 hours).

-

Wash the cells twice with cold PBS to stop the labeling.

-

Harvest the cells by scraping or trypsinization for downstream applications.

CuAAC Reaction in Cell Lysate

This protocol is for labeling azide-modified proteins with an alkyne-biotin tag for subsequent enrichment or detection.

Materials:

-

Azide-labeled cell lysate (in a non-amine-containing buffer like PBS)

-

Alkyne-Biotin stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Sodium ascorbate stock solution (500 mM in water, freshly prepared)

Procedure:

-

Adjust the protein concentration of the cell lysate to 1-5 mg/mL.

-

To 1 mL of lysate, add the following reagents in order, vortexing briefly after each addition:

-

20 µL of Alkyne-Biotin (final concentration: 200 µM)

-

20 µL of CuSO4 (final concentration: 1 mM)

-

20 µL of THPTA (final concentration: 1 mM)

-

-

Initiate the reaction by adding 20 µL of sodium ascorbate (final concentration: 10 mM).

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

The biotin-labeled lysate is now ready for downstream processing, such as protein precipitation followed by streptavidin affinity purification.

Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotin-labeled proteins after click chemistry.

Procedure:

-

Separate the biotinylated proteins from the click chemistry reaction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Wash the membrane three times for 5 minutes each with TBS-T.

-

Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Figure 4: Western blot workflow for biotinylated proteins.

Conclusion and Future Directions

This compound is an invaluable tool for probing protein synthesis and dynamics. Its mechanism of action is well-established in principle, relying on the promiscuity of the cellular translational apparatus and the specificity of bioorthogonal click chemistry. However, researchers must be cognizant of its potential to perturb cellular physiology, particularly at high concentrations or during long-term exposure. Future research should focus on quantifying the dose-dependent effects of this compound on protein synthesis, cell viability, and the activation of specific stress response pathways across a range of cell types. Such studies will enable a more refined and precise application of this powerful chemical biology tool.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Induction of CHOP expression by amino acid limitation requires both ATF4 expression and ATF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alanyl-tRNA Synthetase [aars.online]

- 4. Substrate specificity and catalysis by the editing active site of alanyl-tRNA synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

An In-depth Technical Guide to 3-Azido-L-alanine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Azido-L-alanine, a non-canonical amino acid that has become an invaluable tool in chemical biology and drug development. From its initial synthesis to its widespread application in proteomic studies, this document details the history, synthesis, and experimental utilization of this versatile molecule. We present detailed protocols for its synthesis and incorporation into proteins, quantitative data from key experiments, and visualizations of its application in studying cellular signaling pathways.

Discovery and History

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. Within this field, this compound has emerged as a key player, enabling the specific labeling and tracking of proteins.

The first synthesis of optically pure α-amino acids, including an azido-functionalized alanine, was reported by Arnold and Vederas in 1988. Their work laid the foundation for the use of azido-amino acids as bioorthogonal probes. The small size of the azide group allows it to be incorporated into proteins by the cell's own translational machinery with minimal perturbation.

The true potential of this compound was unlocked with the development of "click chemistry," a set of biocompatible reactions that allow for the highly efficient and specific covalent ligation of an azide with an alkyne. This enables researchers to "click" a variety of reporter tags, such as fluorophores or biotin, onto proteins that have incorporated this compound. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), has become a cornerstone of modern proteomics, allowing for the selective enrichment and identification of newly synthesized proteins.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed, with varying yields and starting materials. The choice of method often depends on the desired protecting groups for use in solid-phase peptide synthesis (SPPS).

Synthesis from L-Serine Derivatives

A common and effective method for synthesizing this compound starts from L-serine. The hydroxyl group of a protected L-serine derivative is first activated, typically by conversion to a mesylate or tosylate, and then displaced by an azide nucleophile.

Table 1: Comparison of Selected Synthetic Routes to this compound Derivatives

| Starting Material | Key Reagents | Product | Overall Yield (%) | Reference |

| N-Boc-L-serine methyl ester | 1. MsCl, Et3N; 2. NaN3 | N-Boc-3-azido-L-alanine methyl ester | ~75% | [1] |

| Fmoc-L-serine(tBu)-OH | 1. MsCl, Pyridine; 2. NaN3 | Fmoc-3-azido-L-alanine-OH | 41% | [1] |

| L-Asparagine | 1. Hofmann Rearrangement; 2. Diazotransfer | Fmoc-3-azido-L-alanine-OH | 62-75% | [2] |

Detailed Experimental Protocol: Synthesis of Fmoc-3-azido-L-alanine-OH from Fmoc-L-asparagine-OH

This two-step procedure provides a high-yielding route to the Fmoc-protected this compound suitable for solid-phase peptide synthesis.[2]

Step 1: Hofmann Rearrangement to Fmoc-L-α,β-diaminopropionic acid (Fmoc-L-Dap-OH)

-

Dissolve Fmoc-L-asparagine-OH (1 equivalent) in a 2:1 mixture of DMF/H₂O.

-

Add pyridine (2.3 equivalents) and [bis(trifluoroacetoxy)iodo]benzene (1.6 equivalents).

-

Stir the reaction mixture at room temperature for 14 hours.

-

The product, Fmoc-L-Dap-OH, is isolated by filtration.

-

Expected Yield: 79-80%

Step 2: Diazotransfer to Fmoc-3-azido-L-alanine-OH

-

Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (1:2:1.6).

-

Add CuSO₄·5H₂O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

-

Adjust the pH of the mixture to 9 with an aqueous K₂CO₃ solution.

-

Stir the reaction vigorously for 18 hours at room temperature.

-

After an aqueous workup and extraction with Et₂O, the product is isolated.

-

Expected Yield: 62-75%

Caption: Synthetic pathway for Fmoc-3-azido-L-alanine-OH.

Applications in Research and Drug Development

The primary application of this compound is in the metabolic labeling of newly synthesized proteins. When introduced to cells in culture, it is incorporated into nascent polypeptide chains by the cellular translational machinery in place of its natural counterpart, L-alanine. The azide group then serves as a bioorthogonal handle for subsequent ligation with alkyne-bearing reporter molecules.

BONCAT for Quantitative Proteomics

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) coupled with quantitative proteomics techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) allows for the time-resolved analysis of protein synthesis.[3]

Table 2: Quantitative Proteomic Analysis of Newly Synthesized Proteins using Azido-amino Acids

| Method | Pulse Duration | Number of Proteins Quantified | Enrichment of Newly Synthesized Proteins | Reference |

| BONCAT-pSILAC (AHA) | 4 hours | 1931 | ~81% | |

| pSILAC alone | 4 hours | 589 | ~6% | |

| BONCAT-pSILAC (AHA) | 30 minutes | 1484 | ~58% | |

| pSILAC alone | 30 minutes | 9 | ~3% |

Note: Data shown for Azidohomoalanine (AHA), a methionine analog, which is commonly used and demonstrates the power of the BONCAT technique.

Detailed Experimental Protocol: Metabolic Labeling and Click Chemistry

The following protocol is a general guideline for the metabolic labeling of cultured mammalian cells with this compound and subsequent labeling with a fluorescent alkyne probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Mammalian cell line of interest

-

Complete culture medium

-

This compound hydrochloride

-

Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with a medium containing this compound (typically 1-4 mM).

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. For a typical reaction, mix:

-

Alkyne-fluorophore (1-10 µM)

-

CuSO₄ (100 µM)

-

TCEP or Sodium Ascorbate (1 mM)

-

TBTA (100 µM)

-

-

Add the click reaction cocktail to the cells and incubate for 1-2 hours at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Caption: General workflow for BONCAT experiments.

Elucidating Signaling Pathways

The ability to specifically label and quantify newly synthesized proteins has made this compound and its analogs powerful tools for studying cellular signaling. For example, the mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. By using BONCAT, researchers can investigate how mTOR signaling affects the synthesis of specific proteins in response to various stimuli.

In a hypothetical experiment, cells could be treated with an mTOR inhibitor (like rapamycin) or a growth factor that activates the mTOR pathway. By pulse-labeling with this compound during these treatments, it is possible to identify which newly synthesized proteins are up- or downregulated, providing insights into the downstream targets of mTOR signaling.

Caption: Using BONCAT to identify mTORC1 downstream targets.

Conclusion

This compound has become an indispensable tool for researchers and drug development professionals. Its straightforward synthesis and bioorthogonal reactivity have enabled unprecedented insights into the dynamics of the proteome. The ability to selectively label, identify, and quantify newly synthesized proteins provides a powerful platform for understanding fundamental cellular processes and for the development of novel therapeutics. As chemical biology tools continue to evolve, the applications of this compound and its derivatives are poised to expand even further.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Azido-L-alanine and its Role in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug development, the ability to selectively modify and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with innate biochemical processes, has provided a powerful toolkit for these endeavors. At the heart of many bioorthogonal strategies lies the versatile chemical handle, the azide. This guide focuses on a key building block in this field: 3-Azido-L-alanine.

This compound is a non-canonical amino acid that can be metabolically incorporated into proteins, replacing its natural counterpart, L-alanine, or other amino acids depending on the cellular machinery and experimental conditions. Once incorporated, the azide group serves as a bioorthogonal handle for subsequent chemical modification through highly specific and efficient "click chemistry" reactions. This allows for the precise labeling of proteins with a wide array of probes for visualization, purification, and functional analysis. This technical guide provides a comprehensive overview of this compound, including its properties, relevant bioorthogonal reactions, detailed experimental protocols, and applications in research and drug development.

Core Concepts: Bioorthogonal Chemistry and this compound

Bioorthogonal chemistry relies on pairs of mutually reactive functional groups that are inert to the complex environment of a living cell. The azide (-N3) group is an exemplary bioorthogonal functionality due to its small size, metabolic stability, and lack of participation in native biological reactions. This compound introduces this functionality into the proteome, enabling researchers to "click" on a variety of reporter molecules.

The two primary click chemistry reactions utilized with this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. While highly efficient, the cytotoxicity of copper has limited its application in living cells, making it more suitable for in vitro and ex vivo studies.[1][2][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst. This has made SPAAC the gold standard for live-cell and in vivo labeling applications.[4][5]

Quantitative Data

The efficiency of bioorthogonal labeling with this compound is dependent on the reaction kinetics and yields of the chosen click chemistry. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| CuAAC | Benzyl azide + Phenylacetylene | ~1-100 | Aqueous buffers, Room Temperature | |

| SPAAC | This compound + sulfo-DBCO-amine | 0.32 - 1.22 | Various buffers (PBS, HEPES), pH 5-10, 25-37°C | N/A |

| SPAAC | Benzyl azide + BCN-OH | 0.14 - 0.29 | CD3CN/D2O mixtures | |

| SPAAC | Primary azide + BCN | 0.024 | Not specified | |

| SPAAC | Primary azide + ADIBO | 0.90 | Not specified |

| Reaction | Reactants | Yield | Conditions | Reference |

| CuAAC | Azide- and alkyne-modified peptides | >95% | DMF, copper wire, 50°C | |

| SPAAC | 8-azidoadenosine 5'-triphosphate + fused cyclopropyl cyclooctyne | 92% | Ambient Temperature, 2 hours | |

| SPAAC | Primary, secondary, and tertiary azides with BCN | Similar high yields | Not specified |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells. The principle is analogous to labeling with azidohomoalanine (AHA).

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Amino acid-free medium

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency in a suitable culture vessel.

-

Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed amino acid-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete the intracellular pool of natural amino acids.

-

Labeling: Prepare a labeling medium by supplementing the amino acid-free medium with this compound hydrochloride to a final concentration of 50-200 µM. Remove the starvation medium and add the labeling medium to the cells.

-

Incubation: Incubate the cells for 4-24 hours at 37°C and 5% CO₂ to allow for the incorporation of this compound into newly synthesized proteins. The optimal incubation time may need to be determined empirically for different cell lines and experimental goals.

-

Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound. The cells are now ready for lysis and downstream applications such as CuAAC or SPAAC labeling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Labeled Cell Lysate

This protocol details the labeling of this compound-containing proteins in cell lysate with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin).

Materials:

-

Cell lysate containing this compound-labeled proteins (from Protocol 1)

-

Alkyne-probe (e.g., Alkyne-TAMRA, Biotin-Alkyne), 10 mM stock in DMSO

-

Copper(II) sulfate (CuSO₄), 50 mM stock in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

-

Sodium ascorbate, 100 mM stock in water (prepare fresh)

-

PBS

Procedure:

-

Prepare Reaction Cocktail: In a microcentrifuge tube, prepare the CuAAC reaction cocktail. For a 100 µL final reaction volume, add the following in order:

-

Cell lysate (containing 50-100 µg of protein)

-

PBS to adjust the final volume

-

1 µL of 10 mM Alkyne-probe (final concentration: 100 µM)

-

2 µL of 50 mM THPTA (final concentration: 1 mM)

-

1 µL of 50 mM CuSO₄ (final concentration: 0.5 mM)

-

-

Initiate Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Analysis: The labeled proteins can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning or by Western blot followed by detection with streptavidin-HRP (for biotinylated proteins).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of this compound-containing proteins in living cells with a cyclooctyne-conjugated fluorophore for fluorescence microscopy.

Materials:

-

Mammalian cells metabolically labeled with this compound (from Protocol 1)

-

Cyclooctyne-fluorophore (e.g., DBCO-488), 1 mM stock in DMSO

-

Complete culture medium

-

PBS

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Fluorescence microscope

Procedure:

-

Prepare Labeling Medium: Dilute the cyclooctyne-fluorophore stock solution in complete culture medium to a final concentration of 10-50 µM.

-

Labeling: Wash the metabolically labeled cells twice with pre-warmed PBS. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂, protected from light.

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Applications in Research and Drug Development

The ability to introduce a bioorthogonal handle into proteins via this compound has opened up numerous avenues for research and therapeutic development.

Proteome Profiling and Dynamics

Metabolic labeling with this compound followed by click chemistry and mass spectrometry-based proteomics allows for the identification and quantification of newly synthesized proteins in response to various stimuli. This approach, often referred to as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), provides a snapshot of the dynamic proteome.

Elucidating Protein-Protein Interactions

By incorporating this compound into a protein of interest, researchers can attach cross-linking agents or affinity tags to identify interacting partners. For example, a photo-activatable cross-linker can be "clicked" onto the azide-modified protein. Upon UV irradiation, the cross-linker will covalently bind to nearby interacting proteins, which can then be identified by mass spectrometry.

Studying Post-Translational Modifications (PTMs)

This compound can be used to study various PTMs. For instance, it can be incorporated into glycoproteins to map glycosylation sites. After enzymatic or chemical removal of the glycan, the exposed azide can be labeled. Similarly, it can be used in combination with other techniques to enrich for and identify other PTMs like phosphorylation or ubiquitination on newly synthesized proteins.

Drug Development and Delivery

In the realm of drug development, this compound offers a precise method for constructing antibody-drug conjugates (ADCs). By incorporating the azide into a specific site on an antibody, a cytotoxic drug can be attached with a defined stoichiometry and location, leading to more homogeneous and potentially more effective therapeutics. Furthermore, azido-modified proteins or peptides can be used for targeted drug delivery by clicking them onto drug-loaded nanoparticles or other delivery vehicles.

Conclusion

This compound has established itself as a cornerstone of bioorthogonal chemistry, providing a versatile and powerful tool for the site-specific modification of proteins. Its ability to be metabolically incorporated into proteins and subsequently undergo highly efficient click chemistry reactions has enabled researchers to probe complex biological processes with unprecedented precision. From dissecting protein dynamics and interaction networks to developing next-generation targeted therapeutics, the applications of this compound continue to expand. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable chemical tool. As our understanding of bioorthogonal chemistry deepens and new click reactions are developed, the utility of this compound in advancing our knowledge of biology and medicine is set to grow even further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Click Chemistry with 3-Azido-L-alanine for Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of 3-Azido-L-alanine

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkykyne.[2][3] A significant advancement in this field was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst by using strained cyclooctynes, making it highly suitable for live-cell imaging and in vivo applications.[1][4]

This compound is a non-canonical amino acid analog that contains a bioorthogonal azide group. This feature allows it to be metabolically incorporated into newly synthesized proteins in place of its natural counterpart, L-alanine. Once incorporated, the azide handle serves as a reactive tag for subsequent ligation with alkyne-bearing reporter molecules via click chemistry. This powerful technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), enables the selective detection, visualization, and enrichment of nascent proteins, providing a dynamic snapshot of the proteome in response to various stimuli or developmental stages.

This technical guide will provide a comprehensive overview of the application of this compound in click chemistry for proteomic studies, including detailed experimental protocols, quantitative data, and visualizations of experimental workflows and a relevant signaling pathway.

Core Concepts and Applications

The primary application of this compound in conjunction with click chemistry is the metabolic labeling of newly synthesized proteins. This approach offers several advantages over traditional methods like radioactive isotope labeling, including enhanced safety, simpler protocols, and a wider range of compatible reporter molecules (e.g., fluorophores, biotin).

Key applications in research and drug development include:

-

Proteomic Profiling: Identification and quantification of proteins synthesized under specific conditions, such as drug treatment or disease states.

-

Dynamic PTM Analysis: Studying the dynamics of post-translational modifications on newly synthesized proteins.

-

Target Identification and Validation: Identifying the protein targets of bioactive compounds.

-

Pathway Analysis: Elucidating the temporal dynamics of signaling pathways by monitoring the synthesis of key protein components.

Experimental Workflows and Methodologies

The general workflow for utilizing this compound in proteomic studies involves three main stages: metabolic labeling, cell lysis and click chemistry reaction, and downstream analysis.

Signaling Pathway Investigation: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. Metabolic labeling with this compound can be employed to study the dynamic changes in the proteome downstream of PI3K/Akt activation in response to growth factors, providing insights into the mechanisms of both normal and pathological signaling.

References

- 1. Metabolic labeling probes for interrogation of the host–pathogen interaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02517H [pubs.rsc.org]

- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

3-Azido-L-alanine: A Technical Guide to its Solubility and Stability for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-L-alanine is a crucial tool in modern biochemical and pharmaceutical research, primarily serving as a chemical reporter for the site-specific incorporation into proteins. Its azide functionality allows for bioorthogonal ligation via "click chemistry," enabling a wide range of applications from protein labeling and visualization to the development of antibody-drug conjugates. This technical guide provides a comprehensive overview of the solubility and stability of this compound, primarily available as its hydrochloride salt. It includes collated quantitative data, detailed experimental protocols for in-house validation, and a discussion of its primary application in protein modification.

Chemical Properties and Identification

This compound is a synthetic amino acid analog where the methyl group of L-alanine is substituted with an azido group. It is most commonly supplied as a hydrochloride salt to improve its handling and stability.

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-3-azidopropanoic acid | PubChem[1] |

| Synonyms | L-Azidoalanine, (S)-2-Amino-3-azidopropanoic acid | PubChem[2] |

| Molecular Formula | C₃H₆N₄O₂ | PubChem[1] |

| Molecular Weight | 130.11 g/mol | PubChem[1] |

| CAS Number | 105661-40-3 | PubChem[1] |

| Form | White to off-white solid/powder | Jena Bioscience, baseclick GmbH |

Hydrochloride Salt:

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-3-azidopropanoic acid hydrochloride | PubChem |

| Molecular Formula | C₃H₇ClN₄O₂ | PubChem |

| Molecular Weight | 166.57 g/mol | PubChem |

| CAS Number | 1620171-64-3 | PubChem |

Solubility

The solubility of this compound is a critical parameter for its effective use in various experimental settings. As an amino acid derivative, its solubility is expected to be highest in aqueous solutions and polar organic solvents. The hydrochloride salt form generally exhibits enhanced solubility in aqueous media compared to the free amino acid.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, data from suppliers provides key insights, particularly for commonly used laboratory solvents.

| Solvent | Compound Form | Concentration | Temperature | Source |

| DMSO | Hydrochloride Salt | 116.67 mg/mL (700.43 mM) | Not Specified | MedChemExpress |

| DMSO | D-enantiomer HCl Salt | 100 mg/mL (600.35 mM) | Not Specified | GlpBio |

Note: The solubility in DMSO is high, making it a suitable solvent for preparing concentrated stock solutions.

Expected Aqueous Solubility

Based on the general properties of amino acids, this compound is expected to be soluble in water. The presence of the amino and carboxylic acid groups allows it to exist as a zwitterion, contributing to its water solubility. The solubility in aqueous buffers will be pH-dependent, generally increasing at pH values above and below the isoelectric point.

Experimental Protocol for Solubility Determination

To determine the precise solubility of this compound in a specific buffer or solvent system, the following gravimetric protocol can be employed.

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., deionized water, PBS buffer pH 7.4)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Thermomixer or incubator shaker

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Procedure:

-

Add an excess amount of this compound hydrochloride to a pre-weighed microcentrifuge tube.

-

Add a defined volume (e.g., 1 mL) of the solvent to the tube.

-

Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant without disturbing the pellet and transfer it to a new pre-weighed microcentrifuge tube.

-

Weigh the tube containing the supernatant to determine the mass of the solution.

-

Evaporate the solvent from the supernatant. This can be done by lyophilization (freeze-drying) or by heating under a vacuum.

-

Once the solvent is completely removed, weigh the tube containing the dried solute.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Stability

The stability of this compound is governed by the reactivity of the azide functional group. Organic azides are energetic compounds and should be handled with care.

Thermal Stability

Organic azides can decompose upon heating, typically through the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms. For this compound (C₃H₆N₄O₂), the carbon-to-nitrogen ratio is low, which suggests that it should be handled with caution regarding elevated temperatures.

-

Recommendation: Avoid excessive heating of this compound in both solid and solution form. For long-term storage, it is recommended to keep the compound at 2-8°C. For stock solutions in solvents like DMSO, storage at -20°C or -80°C is advised.

pH Stability

Chemical Compatibility

-

Acids: Avoid strong acidic conditions.

-

Reducing Agents: The azide group can be reduced to an amine by reagents such as dithiothreitol (DTT) or phosphines. This should be considered in experimental designs where reducing agents are present.

-

Heavy Metals: Avoid contact with heavy metals, as this can lead to the formation of potentially explosive heavy metal azides. Use non-metal spatulas for handling the solid compound.

Experimental Protocol for Stability Assessment (via HPLC)

Objective: To assess the stability of a this compound solution over time under specific pH and temperature conditions.

Materials:

-

This compound hydrochloride

-

Buffers of desired pH values

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Vials for sample storage

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the buffers of interest (e.g., pH 4, 7, and 9).

-

Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

-

At time zero, inject a sample into the HPLC to obtain an initial chromatogram and peak area corresponding to intact this compound.

-

Store the vials under the specified temperature conditions.

-

At subsequent time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each condition and analyze by HPLC.

-

HPLC Method:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).

-

Detection: UV at a wavelength where the compound absorbs (e.g., ~210 nm).

-

-

Data Analysis:

-

Monitor the peak area of the this compound peak over time.

-

The appearance of new peaks may indicate degradation products.

-

Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.

-

Application in Bioorthogonal Chemistry

The primary utility of this compound is as a tool for the bioorthogonal labeling of proteins. The azide group serves as a "chemical handle" that can be selectively reacted with a probe molecule containing a complementary alkyne group.

Workflow for Protein Labeling

The general workflow involves two main stages: incorporation of this compound into a target protein and the subsequent "click chemistry" reaction with a reporter molecule.

Caption: Workflow for labeling proteins using this compound.

Signaling Pathways

This compound itself is not known to be involved in any specific signaling pathways. Its role is that of a passive chemical reporter that is incorporated into proteins by the cell's own translational machinery. Once incorporated, it does not typically alter the biological function of the protein in a way that would initiate a signaling cascade, although this should be validated for each protein of interest.

Safety and Handling

-

General: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Explosion Risk: While small organic azides like this compound are generally less hazardous than inorganic azides, they are still energetic compounds. Avoid shock, friction, and excessive heat.

-

Incompatibilities: Avoid strong acids, strong oxidizing agents, and heavy metals.

-

Storage: Store in a cool, dry place away from light. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a valuable research tool with well-defined applications in bioorthogonal chemistry. While comprehensive data on its solubility and stability are not fully available in the literature, this guide provides the existing data, outlines its expected chemical behavior, and offers detailed protocols for researchers to determine these properties in their own experimental systems. Proper handling and storage are essential to ensure the integrity and safety of this compound.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Azido-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of 3-Azido-L-alanine, a versatile building block in bioconjugation and chemical biology. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, also known as (S)-2-Amino-3-azidopropanoic acid, is an unnatural amino acid containing a reactive azide moiety. It is a key reagent for "click chemistry," enabling the precise and efficient modification of peptides, proteins, and other biomolecules.[1] The hydrochloride salt is a common commercially available form.

| Property | Value | References |

| Molecular Formula | C₃H₆N₄O₂ | [2] |

| Molecular Weight | 130.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage (Solid) | 2-8°C, dry, protected from light | [4] |

| Storage (Solution) | -20°C (short-term) to -80°C (long-term) |

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as a self-reactive substance. The primary hazards are associated with the azide functional group, which is energetically unstable and can decompose explosively under certain conditions.

GHS Hazard Classification:

| Pictogram | Signal Word | Hazard Statement | Classification |

| Danger | H242: Heating may cause a fire. | Self-reactive Type C |

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

-

Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Avoid Shock and Friction: Do not grind or subject the solid material to mechanical shock. Use plastic or ceramic spatulas for transfer.

-

Avoid Heat and Light: Store away from heat sources and direct light to prevent decomposition.

-